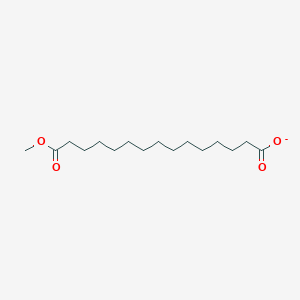
15-Methoxy-15-oxopentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methoxy-15-oxopentadecanoate is an organic compound with the molecular formula C16H29O4. It is a derivative of pentadecanoic acid, featuring a methoxy group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 15-Methoxy-15-oxopentadecanoate typically involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
15-Methoxy-15-oxopentadecanoate undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
15-Methoxy-15-oxopentadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying metabolic pathways involving fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive lipids.
Mecanismo De Acción
The mechanism of action of 15-Methoxy-15-oxopentadecanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various signaling pathways, influencing cellular processes such as inflammation and lipid homeostasis .
Comparación Con Compuestos Similares
15-Methoxy-15-oxopentadecanoate can be compared with other similar compounds such as:
Pentadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive in certain chemical reactions.
15-Hydroxy-15-oxopentadecanoate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
15-Methoxy-15-hydroxypentadecanoate: Features both methoxy and hydroxyl groups, offering unique properties for specific applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions .
Propiedades
Número CAS |
116311-04-7 |
|---|---|
Fórmula molecular |
C16H29O4- |
Peso molecular |
285.40 g/mol |
Nombre IUPAC |
15-methoxy-15-oxopentadecanoate |
InChI |
InChI=1S/C16H30O4/c1-20-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-14H2,1H3,(H,17,18)/p-1 |
Clave InChI |
KWBXOAXXGSYUEH-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


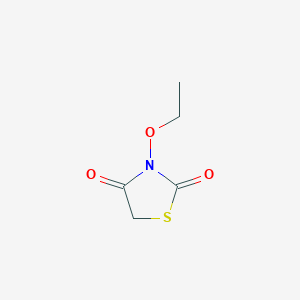

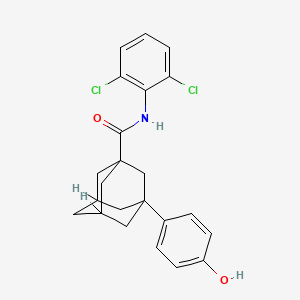
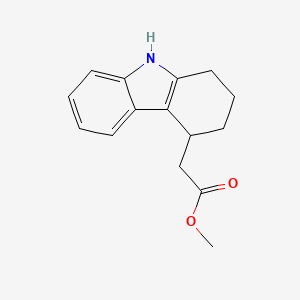
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
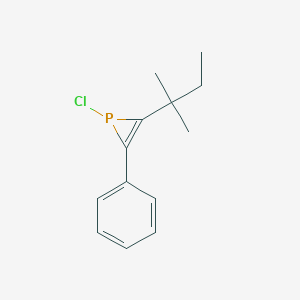

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
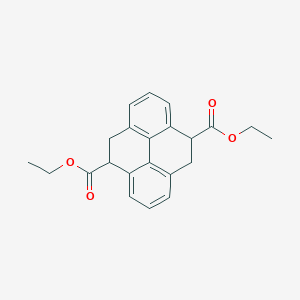
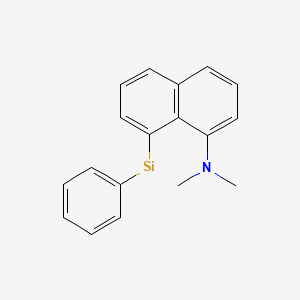


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
